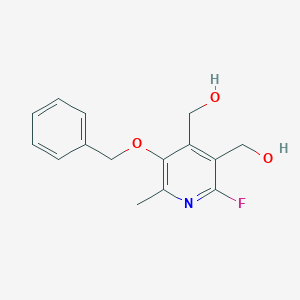
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- is a complex organic compound with a unique structure that includes a pyridine ring substituted with fluorine, methyl, and phenylmethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, the avoidance of expensive catalysts like palladium can make the process more economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-3,4-Pyridinedimethanol: This compound has a similar structure but lacks the fluorine and phenylmethoxy groups.
Fluorinated Quinolines: These compounds also contain fluorine and have applications in medicinal chemistry.
Uniqueness
The presence of the fluorine and phenylmethoxy groups in 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- makes it unique compared to other similar compounds. These groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
872688-08-9 |
|---|---|
Formule moléculaire |
C15H16FNO3 |
Poids moléculaire |
277.29 g/mol |
Nom IUPAC |
[2-fluoro-3-(hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-4-yl]methanol |
InChI |
InChI=1S/C15H16FNO3/c1-10-14(20-9-11-5-3-2-4-6-11)12(7-18)13(8-19)15(16)17-10/h2-6,18-19H,7-9H2,1H3 |
Clé InChI |
RKRAUKXHVMXPHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)F)CO)CO)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


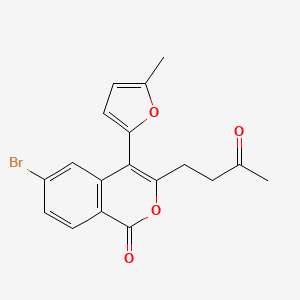
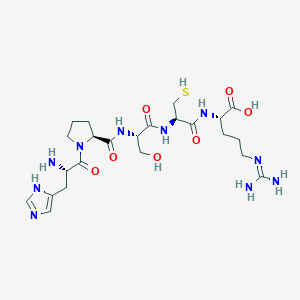

![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
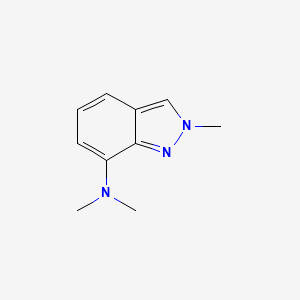
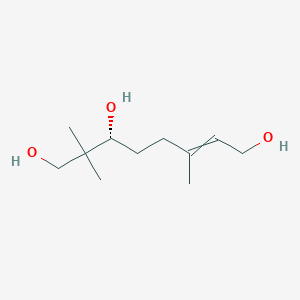
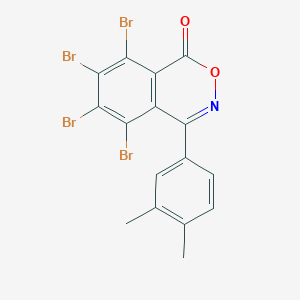
![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
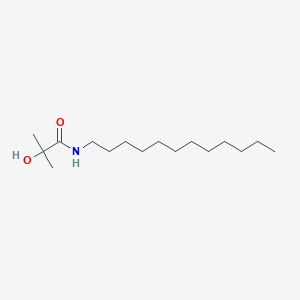
![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)
